2-(3,4-dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and heterocyclic components, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the 4-hydroxychroman group: This involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.
Coupling of the two groups: The final step involves the formation of the acetamide linkage, typically through an amide bond formation reaction using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and chroman groups can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetamide: Lacks the chroman group.
N-((4-Hydroxychroman-4-yl)methyl)acetamide: Lacks the dimethoxyphenyl group.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-((4-hydroxychroman-4-yl)methyl)acetamide is unique due to the presence of both the dimethoxyphenyl and hydroxychroman groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-24-17-8-7-14(11-18(17)25-2)12-19(22)21-13-20(23)9-10-26-16-6-4-3-5-15(16)20/h3-8,11,23H,9-10,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEABRPQGJTNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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